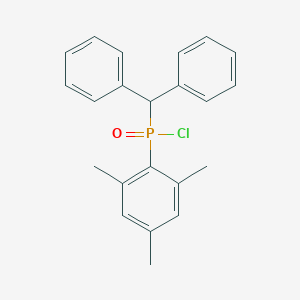
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinic chloride group attached to a diphenylmethyl and a 2,4,6-trimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride typically involves the reaction of diphenylmethylphosphine with 2,4,6-trimethylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the phosphinic chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding phosphinic amides or esters.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.
Reduction Reactions: Reduction of the phosphinic chloride group can yield phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as acetonitrile or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution Reactions: Phosphinic amides, esters, and thiolates.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphine derivatives.
科学研究应用
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphine-containing compounds.
Biology: The compound can be employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing molecules.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify the properties of the final product.
作用机制
The mechanism of action of (Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride involves its interaction with nucleophiles, leading to the formation of various phosphinic derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity.
相似化合物的比较
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A related compound used as a photoinitiator in polymerization reactions.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in the polymer industry.
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate: Used as an extractant in liquid-liquid extraction processes.
Uniqueness
(Diphenylmethyl)(2,4,6-trimethylphenyl)phosphinic chloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable phosphinic derivatives makes it valuable in both research and industrial applications.
属性
CAS 编号 |
90929-02-5 |
|---|---|
分子式 |
C22H22ClOP |
分子量 |
368.8 g/mol |
IUPAC 名称 |
2-[benzhydryl(chloro)phosphoryl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C22H22ClOP/c1-16-14-17(2)21(18(3)15-16)25(23,24)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15,22H,1-3H3 |
InChI 键 |
RZXJQZMHSGHCJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)P(=O)(C(C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



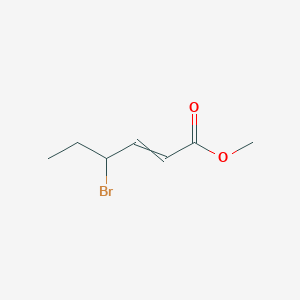
![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
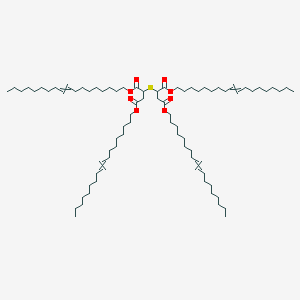
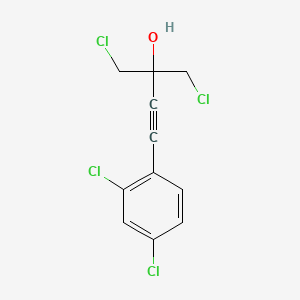
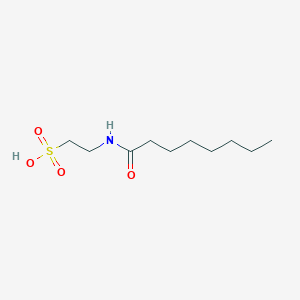

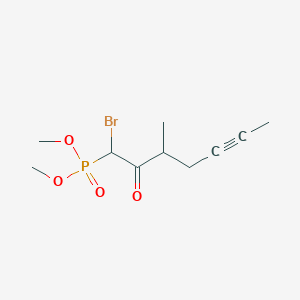
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
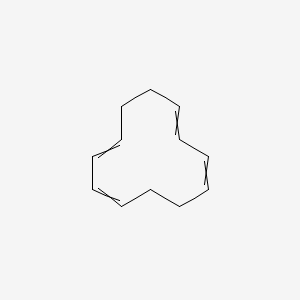
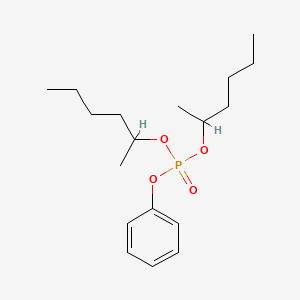
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
